molecular formula C18H16O4 B085137 Dimethyl 4,4'-stilbenedicarboxylate CAS No. 10374-80-8

Dimethyl 4,4'-stilbenedicarboxylate

Cat. No.: B085137
CAS No.: 10374-80-8
M. Wt: 296.3 g/mol
InChI Key: JOODVYOWCWQPMV-ONEGZZNKSA-N
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Description

Dimethyl 4,4'-stilbenedicarboxylate is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Optical Brightening Agent Production : Ryu et al. (2016) developed a four-step synthetic process to create the optical brightening agent 4,4’-bis(2-benzoxazolyl)stilbene (BBS) from methyl 4-formylbenzoate (MFB), a by-product in dimethyl terephthalate production. The process involved the formation of 4,4’-stilbenedicarboxylate, showcasing its utility in creating value-added products from industrial waste (Ryu, Kim, Ham, & Kim, 2016).

  • Fluorophore Development : Palakollu and Kanvah (2014) synthesized a series of α-cyanostilbenes, including stilbenes substituted with dimethylaniline, demonstrating their potential as fluorescence probes due to their solvatochromic emission behavior and aggregation-induced enhanced emission effect (Palakollu & Kanvah, 2014).

  • Chemical Synthesis : Neochoritis, Zarganes-Tzitzikas, and Stephanidou-Stephanatou (2014) reviewed the applications of dimethyl acetylenedicarboxylate (DMAD) in organic synthesis, highlighting its versatility and potential in creating structurally diverse products (Neochoritis, Zarganes-Tzitzikas, & Stephanidou-Stephanatou, 2014).

  • Dehydrodimerization Studies : Sickle (1991) explored the sulfur-mediated dehydrodimerization of substituted toluenes, leading to the production of dimethyl trans-4,4'-stilbenedicarboxylate, among other products. This research provides insight into radical-mediated chemical transformations (Sickle, 1991).

  • Photophysics Research : Létard, Lapouyade, and Rettig (1993) investigated the solvatochromism and fluorescence properties of 4-(dimethylamino)stilbene and related derivatives, contributing to the understanding of intramolecular charge transfer in the excited state (Létard, Lapouyade, & Rettig, 1993).

  • Metal-Organic Frameworks (MOFs) : Barsukova et al. (2018) synthesized six isoreticular MOFs using 4,4′-stilbenedicarboxylic acid, illustrating its role in creating multifunctional materials with excellent photoluminescence and good sorption capacity for gases like carbon dioxide and iodine vapor (Barsukova et al., 2018).

Safety and Hazards

When handling Dimethyl 4,4’-stilbenedicarboxylate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep the container tightly closed in a dry and well-ventilated place .

Properties

IUPAC Name

methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOODVYOWCWQPMV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-80-8
Record name Dimethyl 4,4'-stilbenedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

To a 2 L 3-neck round bottom flask fitted with a glass stopper, rubber septum, and reflux condenser with a nitrogen inlet tube, was added 126.35 g (251 mmol) (4-carbomethoxy)benzyltriphenylphosphonium bromide, 49.45 g (302 mmol) methyl 4-formylbenzoate, and 632 mL 2:1 methanol:toluene. After the starting material dissolved, 63.2 mL (277 mmol) 25% sodium methoxide solution in methanol was added dropwise over several minutes. The reaction vessel was heated at reflux for 30 minutes. After cooling to room temperature, the reaction vessel was cooled at 0° C. for several hours. The resulting precipitate was filtered and dried in a vacuum oven to afford 59.0 g (79%) 4,4'-bis(carbomethoxy)stilbene as a 7:3 mixture of cis:trans isomers.
Quantity
126.35 g
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reactant
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49.45 g
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sodium methoxide
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63.2 mL
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Synthesis routes and methods II

Procedure details

DMF (100 mL) and methyl 4-formylbenzoate (13.9 g, 0.13 mole) are added to the product solution from step (3) at a temperature of 25° to 28° C. Sodium methoxide (7 g) is added to the solution while maintaining the temperature at 25° to 35° C. by means of a water bath. The reaction mixture is heated at 25° to 35° C. for an additional 4 hours and then water (100 mL) is slowly added at 25° to 35° C. (with water bath cooling as necessary) to precipitate the product. After stirring for 1 hour, the product, dimethyl 4,4'-stilbenedicarboxylate, is collected by filtration, washed with water until the filtrate has a pH of 5 to 7 and then washed with methanol (2×50 mL). After drying at 60° C. under vacuum, dimethyl 4,4'-stilbenedicarboxylate is obtained in a 65% yield based on the amount of methyl 4-(hydroxymethyl)benzoate employed.
Name
Quantity
100 mL
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reactant
Reaction Step One
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13.9 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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Sodium methoxide
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7 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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